Selective Reduction in Synthesis: A Single-Step Conversion to Deoxymulundocandin from Mulundocandin
Deoxymulundocandin can be efficiently produced via a selective, single-step reduction of Mulundocandin's C4-homotyrosine hydroxyl group, a process that avoids the need for protective chemistry and simplifies purification compared to other echinocandin modifications [1]. This semi-synthetic route yields a compound identical to the naturally isolated Deoxymulundocandin, providing a scalable and reliable source for research [1].
| Evidence Dimension | Synthetic Conversion Efficiency |
|---|---|
| Target Compound Data | Single-step, selective reduction under neutral conditions without protection/deprotection |
| Comparator Or Baseline | Mulundocandin (C4-hydroxylated precursor) |
| Quantified Difference | Conversion from Mulundocandin to Deoxymulundocandin; yields product identical to natural isolate (physicochemical data match) |
| Conditions | Semi-synthetic conversion process; comparative physicochemical analysis (e.g., NMR, GC-MS) |
Why This Matters
This synthetic accessibility ensures a reproducible and scalable supply chain, a critical factor for research programs requiring consistent, high-purity material.
- [1] US Patent 6809177: Process for the conversion of echinocandin class of peptides to their C4-homotyrosine monodeoxy analogues. October 26, 2004. View Source
